molecular formula C20H20ClNO3 B5048616 N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5048616
M. Wt: 357.8 g/mol
InChI Key: ZRXOTKGBQKLMOM-UHFFFAOYSA-N
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Description

N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Substituents: The chloro, hydroxyethyl, and dimethyl groups are introduced through substitution reactions using appropriate reagents.

    Benzylation: The benzyl group is added via a nucleophilic substitution reaction, often using benzyl halides.

    Carboxamide Formation: The carboxamide group is formed through an amide coupling reaction, typically using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chloro, hydroxyethyl, and benzyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the benzyl and hydroxyethyl groups.

    N-benzyl-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the chloro and hydroxyethyl groups.

    N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the benzyl and chloro groups.

Uniqueness

N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-7-chloro-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-13-10-16-14(2)18(25-19(16)17(21)11-13)20(24)22(8-9-23)12-15-6-4-3-5-7-15/h3-7,10-11,23H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXOTKGBQKLMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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